N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15F2N5O3 and its molecular weight is 399.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
Research has identified the structural components such as 4-fluorophenyl groups as key pharmacophores in the synthesis of new molecules with potential antibacterial properties. For instance, compounds synthesized using 4-fluorophenyl groups have shown promising antibacterial activity against various strains, indicating their potential as leads in the development of new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Antiviral and Anticancer Applications
Derivatives incorporating the fluorine-substituted phenyl groups have also been evaluated for their antiviral and anticancer activities. Specific compounds have been synthesized to explore their potential as anthelmintic drugs, showing initial promise in this area (Makki, Rahman, & Ali, 2015). Furthermore, compounds have demonstrated significant anti-proliferative activities against cancer cells, including breast and liver cancer cells, highlighting their potential in anticancer therapy (Fahim, Ismael, Elsayed, & Farag, 2021).
Insecticidal and Herbicidal Activities
Novel compounds synthesized from this chemical framework have shown potential as insecticidal agents against pests like the cotton leafworm, indicating their utility in agricultural applications to protect crops (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). Additionally, derivatives have exhibited herbicidal activities against dicotyledonous weeds, suggesting their application in weed management (Wu et al., 2011).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3/c20-12-1-5-14(6-2-12)22-16(27)11-26-18(29)17(28)25-10-9-24(19(25)23-26)15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGQUKNZWOQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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